molecular formula C12H10BrNO2 B1396709 Methyl 2-(3-bromoquinolin-6-yl)acetate CAS No. 1022091-89-9

Methyl 2-(3-bromoquinolin-6-yl)acetate

Cat. No.: B1396709
CAS No.: 1022091-89-9
M. Wt: 280.12 g/mol
InChI Key: YOLWDFNEQGOTLV-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromoquinolin-6-yl)acetate (CAS: 1022091-89-9) is a brominated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . It is supplied as a research-grade compound with a purity of >98% (GLPBIO) or 95% (Combi-Blocks), depending on the supplier . The compound is stored at 2–8°C in sealed containers to prevent moisture absorption and degradation . Its primary applications include use as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of heterocyclic frameworks .

Properties

IUPAC Name

methyl 2-(3-bromoquinolin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLWDFNEQGOTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₀BrNO₂ PubChem
Molecular Weight 280.12 g/mol PubChem
CAS Number 1022091-89-9 PubChem

Table 2: Example Reaction Conditions from Analogous Syntheses

Step Reagents/Conditions Reference
Bromination NBS, FeBr₃, CH₂Cl₂, 0°C → RT ACS Omega
Esterification CH₃OH, H₂SO₄, reflux, 4–6 h ACS Omega

Challenges and Optimization

  • Regioselectivity : Ensuring bromination occurs specifically at the 3-position may require directing groups or careful control of reaction conditions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromoquinolin-6-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different quinoline derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of palladium catalysts and ligands.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced quinoline derivatives.

    Ester Hydrolysis: The major product is 2-(3-bromoquinolin-6-yl)acetic acid.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(3-bromoquinolin-6-yl)acetate has several notable applications:

1. Medicinal Chemistry

  • This compound is investigated for its potential as a pharmaceutical intermediate and lead compound in drug discovery, particularly for antimicrobial and anticancer therapies. Its derivatives have been shown to exhibit significant biological activities against various pathogens and cancer cell lines.

2. Organic Synthesis

  • It serves as a building block in the synthesis of more complex organic molecules. The compound's reactive bromine atom allows for various substitution reactions, making it valuable in synthetic organic chemistry.

3. Biological Studies

  • Research has focused on its antimicrobial and anticancer properties. Studies indicate that it exhibits notable efficacy against Gram-positive bacteria and various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition, particularly against Gram-positive bacteria, indicating its potential as a lead candidate for antibiotic development.

Anticancer Evaluations

In vitro studies reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung cancer cells. It was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanistic Insights

Further research revealed that this compound may inhibit specific kinases involved in tumor growth signaling pathways. This was evidenced by alterations in cell cycle progression and increased levels of pro-apoptotic markers in treated cells.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromoquinolin-6-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the quinoline ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-(3-bromoquinolin-6-yl)acetate belongs to a family of brominated quinoline esters. Below is a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Brominated Quinoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents Notable Features References
This compound 1022091-89-9 C₁₂H₁₀BrNO₂ 280.12 95–98% Bromine at C3, methyl ester at C6 High thermal stability; used in drug discovery
Ethyl 2-(3-bromoquinolin-6-yl)acetate 1393353-34-8 C₁₃H₁₂BrNO₂ 294.12 98% Ethyl ester substituent Increased lipophilicity vs. methyl analog
Methyl 8-bromoquinoline-5-carboxylate 253787-45-0 C₁₁H₈BrNO₂ 266.09 98% Bromine at C8, carboxylate at C5 Altered electronic profile for catalysis
Methyl 3-bromoquinolin-6-ylcarbamate 1799434-46-0 C₁₁H₁₀BrN₂O₂ 294.12 95% Bromine at C3, carbamate at C6 Enhanced hydrogen-bonding capacity
Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate 1022092-10-9 C₁₂H₈BrF₂NO₂ 316.10 N/A Bromine at C3, fluorine at C5 and C7 Improved electron-withdrawing properties

Key Analysis

Substituent Position and Electronic Effects The bromine atom at position 3 in this compound enhances electrophilic aromatic substitution reactivity, making it a versatile intermediate for cross-coupling reactions . Ethyl 2-(3-bromoquinolin-6-yl)acetate (ethyl ester analog) exhibits higher lipophilicity (logP ~2.8) compared to the methyl ester (logP ~2.3), impacting solubility and membrane permeability in biological assays .

Fluorine substitution (e.g., in Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate) increases metabolic stability and electron-withdrawing effects, favoring applications in radiopharmaceuticals .

Synthetic Utility Methyl 8-bromoquinoline-5-carboxylate’s bromine at C8 facilitates regioselective Suzuki-Miyaura couplings, whereas the C3 bromine in the target compound favors Buchwald-Hartwig aminations .

Purity and Storage

  • The target compound’s >98% purity (GLPBIO) ensures reliability in high-yield syntheses, whereas lower-purity analogs (e.g., 95% from Combi-Blocks) may require additional purification steps .

Biological Activity

Methyl 2-(3-bromoquinolin-6-yl)acetate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₂H₁₀BrNO₂
  • Molecular Weight : 280.12 g/mol
  • Structure : The compound features a bromo substituent on the quinoline ring, which enhances its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the bromine atom and the quinoline structure allow for significant reactivity, potentially influencing enzyme or receptor interactions.

  • Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. Studies have indicated that this compound exhibits notable antimicrobial effects against various pathogens.
  • Anticancer Activity : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific oncogenic proteins .

Biological Activity Overview

Activity TypeObservations
AntimicrobialEffective against several bacterial strains; potential antifungal properties.
AnticancerInhibits proliferation in cancer cell lines; mechanism involves targeting oncogenic pathways .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition, particularly against Gram-positive bacteria, suggesting its potential as a lead candidate for antibiotic development.
  • Anticancer Evaluations : In vitro studies reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Further research into the mechanism revealed that this compound may act by inhibiting specific kinases involved in cell signaling pathways associated with tumor growth. This was evidenced by alterations in cell cycle progression and increased levels of pro-apoptotic markers in treated cells .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other quinoline derivatives:

Compound NameMolecular FormulaNotable Features
Ethyl 2-(3-bromoquinolin-6-yl)acetateC₁₄H₁₃BrNO₂Similar structure; evaluated for similar activities
Methyl 2-(quinolin-6-yl)acetateC₁₂H₉NO₂Lacks bromo substituent; lower reactivity
BedaquilineC₂₃H₂₃BrN₂O₂Known anti-tuberculosis agent

Q & A

Q. What are the key synthetic routes for Methyl 2-(3-bromoquinolin-6-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves bromination of quinoline derivatives followed by esterification. For example, the 3-bromo substituent can be introduced via electrophilic aromatic bromination using reagents like NBS (N-bromosuccinimide) under controlled conditions. The acetate group is typically introduced via nucleophilic acyl substitution or Mitsunobu reaction. Intermediates should be characterized using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, with mass spectrometry (MS) verifying molecular weight. Similar brominated esters, such as Methyl 2-(5-bromopyridin-2-yl)acetate, employ analogous strategies .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : 1H^1H-NMR signals for the quinoline protons (e.g., H-6 and H-8) and the methyl ester group (singlet at ~3.7 ppm) are critical. Coupling patterns and 13C^{13}C-NMR chemical shifts (e.g., ester carbonyl at ~170 ppm) confirm functional groups. For bromine position verification, NOESY or 1H^1H-13C^{13}C HMBC correlations can differentiate between 3- and 4-bromo isomers. Comparative analysis with analogs like Methyl 2-(3-bromo-4-hydroxyphenyl)acetate can aid assignments .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures may improve purity, leveraging solubility differences. Monitoring via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) ensures fraction collection. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can regioselectivity in the bromination of quinoline derivatives be optimized for 3-position specificity?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. Electron-donating groups at C-6 (e.g., acetate) can direct bromination to the meta position (C-3). Computational DFT studies predict electrophilic attack sites, while experimental screening of catalysts (e.g., FeBr3 vs. AlBr3) and solvents (e.g., DCM vs. acetic acid) refines yields. Parallels exist with brominated biphenyl systems, where steric and electronic factors dictate substitution patterns .

Q. What crystallographic strategies address challenges in solving the structure of this compound?

  • Methodological Answer : X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is ideal. Heavy bromine atoms enhance anomalous scattering, aiding phase determination. For twinned crystals or poor diffraction, high-resolution data (≤1.0 Å) and iterative refinement with restraints on bond lengths/angles improve models. Comparative analysis with related esters, such as Methyl 2-(oxetan-3-ylidene)acetate, provides validation benchmarks .

Q. How to resolve contradictions between computational reactivity predictions and experimental data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition state accessibility. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., methanol) refine activation energy predictions. Experimental kinetic studies (e.g., monitoring reaction progress via in situ IR) validate computational models. For example, HWE-type reactions of similar esters show deviations due to steric hindrance not captured in gas-phase calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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